molecular formula C7H2F5IO B2566909 1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene CAS No. 2366994-14-9

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B2566909
CAS No.: 2366994-14-9
M. Wt: 323.988
InChI Key: YYDFPJLSXOSUAF-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-iodo-3-(trifluoromethoxy)benzene, also known as DIITFB or TFB, is a fluorinated compound. It belongs to the class of iodobenzenes. The molecular formula is C7H2F5IO , and the average mass is 323.987 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one iodine atom, and one trifluoromethoxy group attached to it . The exact positions of these substituents on the benzene ring give the compound its name .

Scientific Research Applications

Aryne Route to Naphthalenes

The generation and reactivity of aryne intermediates derived from various (trifluoromethoxy)benzenes, including 1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene, have been studied. These intermediates can be used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes, offering a pathway to create complex molecular structures (Schlosser & Castagnetti, 2001).

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt, synthesized from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene, has been shown to be an effective trifluoromethoxide source for SN2 reactions, demonstrating potential in trifluoromethyl ether formation (Duran-Camacho et al., 2021).

Trifluoromethoxylation of Aliphatic Substrates

The reaction involving tetrabutylammonium triphenyldifluorosilicate and 2,4-dinitro(trifluoromethoxy)benzene under specific conditions can generate a trifluoromethoxide anion capable of substituting activated bromides and alkyl iodides. This process facilitates the formation of aliphatic trifluoromethyl ethers, marking a novel method in organic synthesis (Marrec et al., 2010).

Halogenation Studies

Controlled chlorination of trifluoromethoxybenzene, possibly including this compound, has been shown to produce mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group, indicating the chemical stability and potential for further functionalization of these compounds (Herkes, 1977).

Electrophilic Trifluoromethylation

Studies on the reaction of hypervalent iodine electrophilic trifluoromethylation reagents with phenols have shown the formation of trifluoromethylated aromatic compounds. This demonstrates the utility of such reagents, possibly including this compound, in introducing trifluoromethoxy groups to aromatic compounds (Stanek et al., 2008).

Properties

IUPAC Name

1,4-difluoro-2-iodo-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5IO/c8-3-1-2-4(9)6(5(3)13)14-7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDFPJLSXOSUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)(F)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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